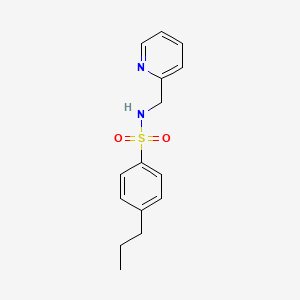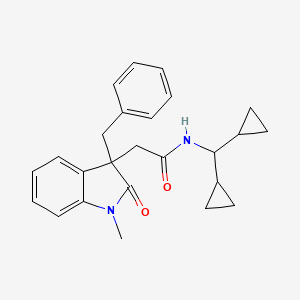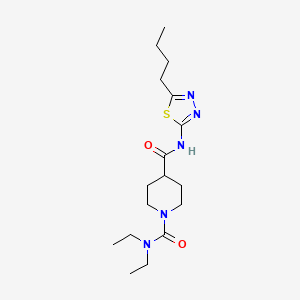
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbenzyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2-methylbenzyl group and a 2-thienylsulfonyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine precursors.
Introduction of the 2-Methylbenzyl Group: This step involves the alkylation of the piperazine ring with 2-methylbenzyl halides under basic conditions.
Attachment of the 2-Thienylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Methylbenzyl)-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The benzyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2-Methylbenzyl)-4-(2-thienylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(2-Methylbenzyl)-4-(2-thienyl)piperazine: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1-(2-Methylbenzyl)-4-(2-thienylsulfonyl)morpholine: Contains a morpholine ring instead of a piperazine ring, leading to variations in its reactivity and applications.
Uniqueness: 1-(2-Methylbenzyl)-4-(2-thienylsulfonyl)piperazine is unique due to the presence of both the 2-methylbenzyl and 2-thienylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various research and industrial applications.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-5-2-3-6-15(14)13-17-8-10-18(11-9-17)22(19,20)16-7-4-12-21-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJVMJYIOORTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-3-methyl-2-furamide](/img/structure/B5341771.png)


![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
![5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5341797.png)
![3-Methyl-9-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]-1-oxa-3,9-diazaspiro[4.6]undecan-2-one](/img/structure/B5341815.png)
![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
![4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
![2-[3-[[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]phenyl]ethanamine](/img/structure/B5341848.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)
![N-(3-hydroxypropyl)-N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5341862.png)
